molecular formula C5H4O4 B082580 2H-Pyran-2,4,6(3H,5H)-trione CAS No. 10521-08-1

2H-Pyran-2,4,6(3H,5H)-trione

Cat. No. B082580
CAS RN: 10521-08-1
M. Wt: 128.08 g/mol
InChI Key: UNBPFPUTIKOOOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2H-Pyran derivatives often employs multicomponent reactions, demonstrating high efficiency, reduced waste, and a high atom economy. A notable example includes the tandem Knoevenagel–Michael protocol for synthesizing novel pyran derivatives, indicating the compound's role as a building block in medicinal chemistry and organic synthesis (Ryzhkova et al., 2023).

Molecular Structure Analysis

The molecular structure of 2H-Pyran derivatives reveals diverse conformations. For instance, the crystal structure analysis of certain derivatives shows that the pyran ring can adopt flattened-boat conformations, contributing to the compound's reactivity and interaction potential (Nesterov et al., 2005).

Chemical Reactions and Properties

2H-Pyran derivatives participate in various chemical reactions, exhibiting unique reactivity patterns. Notably, the photoinduced intramolecular coupling of acetylenic groups with carbonyl centers in pyran derivatives showcases the compound's versatility in forming complex molecular architectures (Jindal et al., 2014).

Physical Properties Analysis

The physical properties of 2H-Pyran derivatives, such as crystal structures, conformations, and intermolecular interactions, are crucial for understanding their behavior in various conditions. For example, structural determinations have shown non-centrosymmetric space group crystallizations, influencing the compound's optical and electronic properties (Faldt et al., 1997).

Chemical Properties Analysis

Investigations into the chemical properties of 2H-Pyran derivatives focus on their reactivity, potential for substitutions, and participation in complex chemical reactions. The catalytic synthesis of various pyran-annulated heterocycles in water highlights the compound's adaptability and functional diversity (Kiyani & Ghorbani, 2015).

Scientific Research Applications

  • Synthesis of Luminescent Materials for OLEDs : Non-symmetric styryl derivatives of 2(2,6-substituted-4H-pyran-4-ylidene)-pyrimidine-2,4,6(1H,3H,5H)-trione have been synthesized for use in organic light-emitting diodes (OLEDs). These derivatives form thin, solid amorphous films and exhibit spectral properties suitable for OLED applications (Zarins, Jubels, & Kokars, 2011).

  • Electrosynthesis of Nano-sized Derivatives : An efficient and sustainable method for the electrocatalytic synthesis of nano-sized 4H-pyran derivatives, including those with pyrimidine-2,4,6(1H,3H,5H)-trione structures, has been developed. This electrosynthesis is a reliable and cost-effective approach for the high-yielding synthesis of target compounds, potentially opening ways for the production of nano-sized drugs (Taheri, Mirza, & Zeeb, 2018).

  • Intramolecular Hydrogen Bonding and Tautomerism Studies : Research has been conducted on the structures of acylpyran-diones and -triones, including 2H-pyran-2,4(3H)-dione, focusing on their tautomerism and intramolecular hydrogen bonding. This research is crucial for understanding the chemical properties and reactivity of these compounds (Hansen, Bolvig, & Kappe, 1995).

  • Acylation Reactions : Studies have shown that pyran-2,4,6-trione reacts with various acylating agents to yield derivatives like O-acetyl and C-acetyl derivatives. These reactions are significant in organic synthesis and chemical modifications (Frandsen & Jacobsen, 1978).

  • Synthesis of Tetrasubstituted Alkenes for Biological Activity : Tetrasubstituted alkenes containing a barbiturate motif have been synthesized using pyrimidine-2,4,6(1H,3H,5H)-trione. These compounds were tested for biological activity against various microorganisms, highlighting the potential use of 2H-pyran-2,4,6(3H,5H)-trione derivatives in drug discovery (Al-Sheikh et al., 2020).

  • Development of Fluorescent Chemosensors : 2H-Pyran-2,4,6(3H,5H)-trione derivatives have been synthesized as fluorescent chemosensors for Fe3+/Fe2+ ions, with applications in imaging these ions in living cells (Maity et al., 2018).

  • Ionic Liquid Catalysis : Ionic liquids have been used as catalysts for synthesizing derivatives of pyrimidine-2,4,6(1H,3H,5H)-trione. These catalysts offer a green, efficient, and reusable method for chemical synthesis (Goli-Jolodar, Shirini, & Seddighi, 2016).

  • Thermal and Optical Properties for Photonics : The thermal and optical properties of glass-forming derivatives of 2H-pyran-2,4,6(3H,5H)-trione have been studied for potential applications in photonics and optoelectronics (Vembris et al., 2012).

  • Microwave-Assisted Synthesis for Drug Delivery : Microwave-assisted synthesis of water-soluble Schiff base derivatives of pyran-2,4,5-triol has been explored for potential applications in drug delivery systems (Hijji et al., 2021).

  • Anticancer and Antimalarial Applications : 1,2,4-Trioxanes derived from 2H-pyrans have been synthesized and tested for antiproliferative activity against various cancer cell lines and for antimalarial properties, demonstrating the compound's potential in medical applications (Hossain et al., 2013).

Safety And Hazards

The compound is classified as dangerous with hazard statements including H302 (Harmful if swallowed), H318 (Causes serious eye damage), H315 (Causes skin irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

oxane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O4/c6-3-1-4(7)9-5(8)2-3/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBPFPUTIKOOOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498304
Record name Oxane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2H-Pyran-2,4,6(3H,5H)-trione

CAS RN

10521-08-1
Record name 2H-Pyran-2,4,6(3H,5H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10521-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxane-2,4,6-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyran-2,4,6(3H,5H)-trione
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
T Kato, Y Kubota - Chemical and Pharmaceutical Bulletin, 1966 - jstage.jst.go.jp
Pechmann and Neger 1) reported the reaction of acetonedicaboxylic acid with acetic anhydride to give dehydroacetocarboxylic acid (II), which transformed to its anilide (III) by the …
Number of citations: 3 www.jstage.jst.go.jp
A Kumar, G Ye, X Gu, Y Wang, G Sun, K Parang - 2013 - digitalcommons.chapman.edu
A series of pyrazolo [3, 4-d] pyrimidine derivatives was synthesized and evaluated for the Src kinase inhibitory activities. Compound 6e and 10c exhibited inhibition of Src kinase with an …
Number of citations: 1 digitalcommons.chapman.edu
JOANN JANSING - 1970 - search.proquest.com
In a series of papers on the reaction products of aoxyacids, von Pechmann and Neger (11) published in 1893 a reaction in which one molecule of acetic anhydride (or two molecules of …
Number of citations: 3 search.proquest.com
G Schudt-Weitz, I Strell - C⋯ C15, 1985 - Springer
7 k/cm 1 v [A31 GHJ,B~,CO,W~,SG%,Co,Nt,O,,~H,O P&/n Cd-bKNs Page 1 No. Substance Space Cell Additional remarks. (Sub%. and group dimensions e,,, Ig/c~“l Further informations. …
Number of citations: 0 link.springer.com

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